methyl ({5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate
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Overview
Description
METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE is a complex organic compound that features a triazole ring, a phenoxyethyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Phenoxyethyl Group: This step involves the reaction of the triazole intermediate with 2-chloro-5-methylphenol in the presence of a base to form the phenoxyethyl group.
Introduction of the Sulfanyl Acetate Moiety: The final step involves the reaction of the intermediate with methyl bromoacetate in the presence of a base to introduce the sulfanyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro group on the phenoxyethyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the phenoxyethyl group can engage in hydrophobic interactions. The sulfanyl acetate moiety can undergo further chemical modifications, enhancing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE: is similar to other triazole-based compounds such as:
Uniqueness
What sets METHYL 2-({5-[1-(2-CHLORO-5-METHYLPHENOXY)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the phenoxyethyl group and the sulfanyl acetate moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H20ClN3O3S |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
methyl 2-[[5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H20ClN3O3S/c1-5-20-15(18-19-16(20)24-9-14(21)22-4)11(3)23-13-8-10(2)6-7-12(13)17/h6-8,11H,5,9H2,1-4H3 |
InChI Key |
JRRRIMUUTXIJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)C(C)OC2=C(C=CC(=C2)C)Cl |
Origin of Product |
United States |
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